5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H5BF2O2 and a molecular weight of 169.92 g/mol . This compound is part of the benzoxaborole family, which is known for its unique structure that includes a boron atom integrated into a benzene ring fused with an oxaborole ring. The presence of fluorine atoms at the 5 and 6 positions of the benzene ring adds to its distinct chemical properties .
Preparation Methods
The synthesis of 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate fluorinated benzene derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different boronic acid derivatives.
Reduction: Reduction reactions can convert it into other boron-containing compounds with different oxidation states.
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes and proteins. The boron atom in its structure can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity or alteration of protein function. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can be compared with other benzoxaborole derivatives, such as:
5-amino-1,3-dihydro-2,1-benzoxaborol-1-ol: This compound has an amino group instead of fluorine atoms, which affects its reactivity and biological activity.
5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5,6-difluoro-1-hydroxy-3H-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKULFFYLCPBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174671-91-1 |
Source
|
Record name | 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.